α-ニトロスチルベン

概要

説明

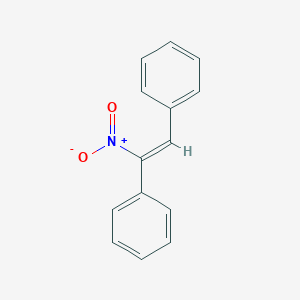

CID-2818500は、1,1’-(1-ニトロ-1,2-エテンジイル)ビスベンゼンとしても知られており、分子式C14H11NO2、分子量225.24の化学化合物です。これは、タンパク質アルギニンメチルトランスフェラーゼ1(PRMT1)およびタンパク質アルギニンメチルトランスフェラーゼ8(PRMT8)の選択的阻害剤です。 この化合物は、クロマチン修飾とシグナル伝達の関与する特定のメチルトランスフェラーゼを阻害する能力により、エピジェネティクス、転写、および翻訳の分野において重要です .

科学的研究の応用

CID-2818500 has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitroalkene chemistry.

Biology: Investigated for its role in inhibiting protein arginine methyltransferases, which are involved in gene expression regulation and signal transduction.

Medicine: Explored for its potential therapeutic applications in diseases where dysregulation of protein arginine methylation is implicated, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of novel inhibitors for epigenetic targets and as a chemical probe in drug discovery

作用機序

CID-2818500は、タンパク質アルギニンメチルトランスフェラーゼ1およびタンパク質アルギニンメチルトランスフェラーゼ8を選択的に阻害することによってその効果を発揮します。阻害は、CID-2818500が、タイプIタンパク質アルギニンメチルトランスフェラーゼのみに存在するS-アデノシルメチオニン(SAM)結合システインに結合することによって起こります。 この結合は、ヒストンタンパク質のアルギニン残基へのメチル基の移動を阻止し、それによってクロマチン構造と遺伝子発現に影響を与えます .

類似の化合物との比較

類似の化合物

- 1,1’-(1-ニトロ-1,2-エテンジイル)ビスベンゼン(トランス-α-ニトロスチルベン)

- 1,1’-(1-アミノ-1,2-エテンジイル)ビスベンゼン

- 1,1’-(1-クロロ-1,2-エテンジイル)ビスベンゼン

独自性

CID-2818500は、タンパク質アルギニンメチルトランスフェラーゼ1およびタンパク質アルギニンメチルトランスフェラーゼ8を選択的に阻害し、タンパク質アルギニンメチルトランスフェラーゼ3、タンパク質アルギニンメチルトランスフェラーゼ4、およびタンパク質アルギニンメチルトランスフェラーゼ6などの他のタンパク質アルギニンメチルトランスフェラーゼには影響を与えないため、独特です。 この選択性は、細胞プロセスにおけるタンパク質アルギニンメチルトランスフェラーゼ1およびタンパク質アルギニンメチルトランスフェラーゼ8の特定の役割を研究するための貴重なツールとなっています .

生化学分析

Biochemical Properties

Alpha-Nitrostilbene has been found to interact with various biomolecules. For instance, it has been shown to have potential anti-influenza virus activity . The nitro-containing compounds, such as Alpha-Nitrostilbene, strongly reduced viral replication

Cellular Effects

Preliminary studies suggest that it may influence cell function by interfering with the nuclear-cytoplasmic traffic of viral nucleoprotein, probably inhibiting cellular kinases involved in the regulation of specific steps of the virus life cycle .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression

Metabolic Pathways

It is known that stilbenes are derived from the phenylpropanoid pathway

準備方法

合成経路と反応条件

CID-2818500は、塩基の存在下でのベンザルデヒドとニトロメタンの縮合を含む反応によって合成することができます。この反応は、通常、ニトロアルドール(ヘンリー)反応を経て、続いて脱水反応によってニトロスチルベン構造を形成します。 反応条件には、水酸化ナトリウムまたは水酸化カリウムなどの強塩基の使用が含まれ、反応はエタノールまたはメタノールなどの有機溶媒中で行われます .

工業的生産方法

CID-2818500の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。 連続フロー反応器と再結晶やクロマトグラフィーなどの高度な精製技術の使用は、工業的な設定で目的の製品品質を達成するために一般的です .

化学反応の分析

反応の種類

CID-2818500は、以下を含むさまざまな化学反応を起こします。

酸化: ニトロ基は、強力な酸化条件下でさらに酸化される可能性があります。

還元: ニトロ基は、パラジウム触媒または水素化ホウ素ナトリウムの存在下で水素ガスなどの還元剤を使用してアミノ基に還元することができます。

一般的な試薬と条件

酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。

還元: エタノール中のパラジウム触媒または水素化ホウ素ナトリウムを用いた水素ガス。

生成される主要な生成物

酸化: ジニトロ誘導体の形成。

還元: 1,1’-(1-アミノ-1,2-エテンジイル)ビスベンゼンの形成。

科学研究への応用

CID-2818500は、広範囲にわたる科学研究への応用を持っています。

化学: 有機合成における試薬として、およびニトロアルケン化学の研究のためのモデル化合物として使用されます。

生物学: 遺伝子発現調節とシグナル伝達に関与するタンパク質アルギニンメチルトランスフェラーゼの阻害における役割について調査されています。

医学: がんや神経変性疾患など、タンパク質アルギニンメチル化の調節不全が関与する疾患における潜在的な治療用途について調査されています。

類似化合物との比較

Similar Compounds

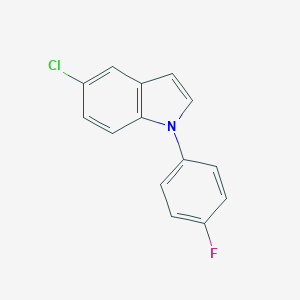

- 1,1’- (1-nitro-1,2-ethenediyl)bis-benzene (trans-α-Nitrostilbene)

- 1,1’- (1-amino-1,2-ethenediyl)bis-benzene

- 1,1’- (1-chloro-1,2-ethenediyl)bis-benzene

Uniqueness

CID-2818500 is unique due to its selective inhibition of protein arginine methyltransferase 1 and protein arginine methyltransferase 8, while not affecting other protein arginine methyltransferases such as protein arginine methyltransferase 3, protein arginine methyltransferase 4, and protein arginine methyltransferase 6. This selectivity makes it a valuable tool in studying the specific roles of protein arginine methyltransferase 1 and protein arginine methyltransferase 8 in cellular processes .

特性

IUPAC Name |

[(Z)-2-nitro-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFBVYLHLLTNLI-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215-07-2 | |

| Record name | Stilbene, alpha-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B120421.png)

![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)